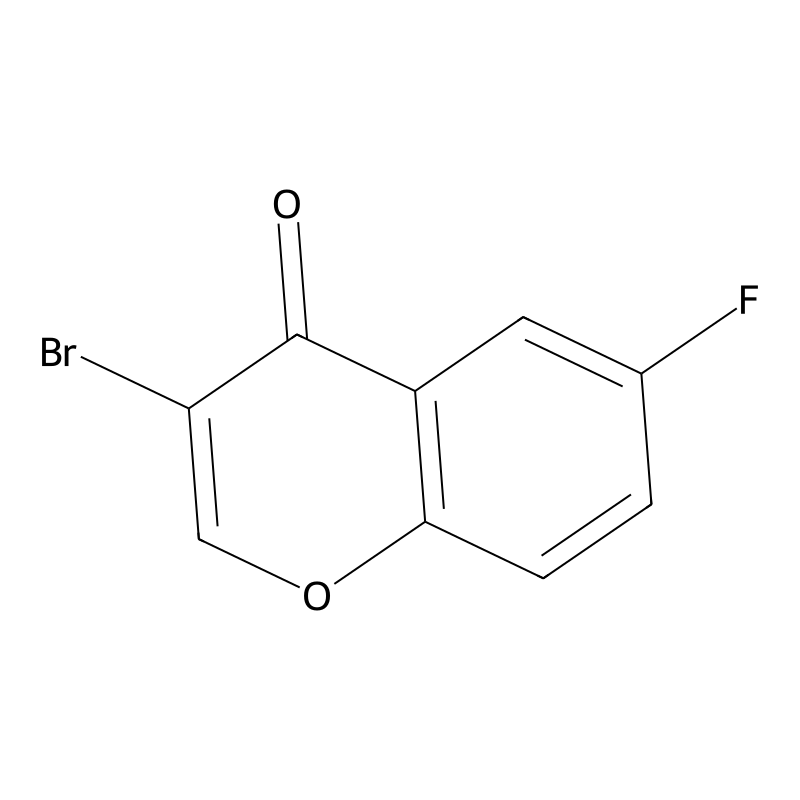

3-Bromo-6-fluorochromone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-6-fluorochromone is a chemical compound with the molecular formula CHBrF O and a molecular weight of 243.03 g/mol. It belongs to the class of chromones, which are oxygen-containing heterocycles characterized by a benzopyranone structure. The compound features a bromine atom at the third position and a fluorine atom at the sixth position of the chromone ring, contributing to its unique chemical properties and potential biological activities .

- Electrophilic Substitution: The presence of bromine and fluorine makes the compound susceptible to electrophilic aromatic substitution reactions, which can lead to the introduction of other substituents on the aromatic ring.

- Nucleophilic Reactions: The carbonyl group in the chromone structure can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

- Cycloaddition Reactions: It can also participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, leading to the formation of more complex molecules .

Research indicates that 3-bromo-6-fluorochromone exhibits potential biological activities, particularly in the field of medicinal chemistry. It has been studied for its role as a topoisomerase inhibitor, which is significant for cancer treatment due to its ability to interfere with DNA replication and transcription processes. The compound's structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

The synthesis of 3-bromo-6-fluorochromone can be achieved through several methods:

- Direct Halogenation: This involves the bromination and fluorination of chromone derivatives using halogenating agents under controlled conditions.

- Functionalization of Precursor Compounds: Starting from simpler chromone derivatives, selective functionalization can introduce bromine and fluorine atoms at specific positions on the ring.

- One-Pot Synthesis: Recent studies suggest efficient one-pot methods that allow for the simultaneous introduction of multiple functional groups, streamlining the synthesis process .

3-Bromo-6-fluorochromone has several applications in various fields:

- Pharmaceutical Development: Due to its potential as a topoisomerase inhibitor, it is being explored for use in anticancer therapies.

- Chemical Research: Its unique structure makes it an interesting subject for studies on reaction mechanisms and synthetic methodologies in organic chemistry.

- Material Science: The compound may also find applications in developing new materials with specific optical or electronic properties due to its chromophoric characteristics .

Studies focusing on the interactions of 3-bromo-6-fluorochromone with biological molecules are crucial for understanding its mechanism of action. Preliminary findings suggest that it may interact with DNA and various enzymes involved in DNA metabolism. Further research is needed to elucidate these interactions fully and assess their implications for therapeutic efficacy .

3-Bromo-6-fluorochromone shares structural similarities with several other chromone derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Bromo-chromone | Bromine at position 3 | Lacks fluorine substitution |

| 6-Fluorochromone | Fluorine at position 6 | Lacks bromine substitution |

| 3-Hydroxy-6-fluorochromone | Hydroxyl group at position 3 | Different functional group |

| 4-Hydroxy-3-bromochromone | Hydroxyl group at position 4 | Different position of hydroxyl group |

The uniqueness of 3-bromo-6-fluorochromone lies in its combination of bromine and fluorine substituents, which may enhance its biological activity compared to other derivatives. This dual substitution could influence its binding affinity to biological targets, making it a subject of interest for drug discovery efforts .

Bromofluorination Strategies for Chromone Scaffolds

The synthesis of 3-Bromo-6-fluorochromone involves strategic approaches to introduce both bromine and fluorine atoms into the chromone backbone. Several methodologies have been developed to achieve regioselective halogenation of these scaffolds.

One prevalent synthetic approach involves the bromination of pre-existing 6-fluorochromone derivatives. This method relies on electrophilic substitution reactions where the electron-rich C-3 position of the chromone is selectively brominated using bromine sources such as N-bromosuccinimide (NBS) in the presence of suitable catalysts. The regioselectivity of this bromination is primarily governed by the electronic properties of the chromone system, where the C-3 position represents a nucleophilic site susceptible to electrophilic attack.

Another approach leverages bromofluorination reactions directly on alkene precursors. Research by Hoz and colleagues demonstrated that bromofluorination of unsaturated compounds can be efficiently achieved using DMPU/HF (1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone/hydrogen fluoride) complex as the fluorinating reagent in combination with NBS. This strategy relies on the formation of a bromonium ion intermediate followed by nucleophilic attack of fluoride to provide bromofluorinated products with good Markovnikov regioselectivity. The reaction mechanism is illustrated in Table 1.

Table 1: Bromofluorination Reaction Mechanism Using DMPU/HF and NBS

| Step | Reaction Process | Key Intermediates |

|---|---|---|

| 1 | Formation of electrophilic bromine species from NBS | Br⁺ donor complex |

| 2 | Attack of π electrons from alkene to positive bromine | Cyclic bromonium ion |

| 3 | Regioselective nucleophilic attack of fluoride from DMPU/HF | Bromofluoro product |

| 4 | Formation of Markovnikov product (fluoride attacks more substituted carbon) | Final regioisomer |

The general protocol for bromofluorination reactions involves treating alkenes with NBS (1.5 equivalents) and DMPU/HF (7 equivalents) in dichloromethane for 24 hours at room temperature. This method delivers bromofluorinated products in good to excellent yields (66-89%) with high regioselectivity. The methodology can potentially be adapted for the synthesis of 3-Bromo-6-fluorochromone through careful selection of chromone precursors.

Catalytic Systems for Regioselective Substitution Patterns

The development of efficient catalytic systems has revolutionized the selective halogenation of chromone scaffolds. Regioselective functionalization is crucial for obtaining 3-Bromo-6-fluorochromone with high purity and yield.

Brønsted acid catalysis has emerged as an effective approach for electrophilic halogenation of arenes, including those with electron-withdrawing substituents. Research published in the Journal of the American Chemical Society demonstrated that Brønsted acid-catalyzed halogenation under mild conditions provides an efficient protocol for preparing aryl halides. The hydrogen bonding between Brønsted acid and the protic solvent 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) enables the transformation of electron-deficient arenes that have traditionally been challenging substrates for electrophilic halogenation.

For the selective synthesis of 3-Bromo-6-fluorochromone, catalytic systems that can differentiate between multiple potential reaction sites are essential. Iron(III)-based catalysts, particularly iron(III) bromide (FeBr₃), have demonstrated utility in regioselective bromination reactions of chromone systems. These Lewis acid catalysts enhance the electrophilicity of bromine sources and facilitate selective bromination at the C-3 position.

Table 2: Catalytic Systems for Regioselective Halogenation of Chromones

| Catalyst | Halogenation Type | Reaction Conditions | Regioselectivity (C-3:Others) | Yield (%) |

|---|---|---|---|---|

| FeBr₃ | Bromination | DCM, 0-25°C, 3-6h | >95:5 | 85-92 |

| TfOH | Bromination | HFIP, 25°C, 12h | >90:10 | 78-85 |

| AlCl₃ | Chlorination | DCM, 0-25°C, 4-8h | 88:12 | 75-82 |

| I₂/DMSO | Cyclization | DMSO, 120°C, 3h | N/A | 80-90 |

The development of chromone-based BRD4 inhibitors described by researchers involves scaffold hopping strategies where regioselective halogenation plays a crucial role. The synthesis procedure of chromone derivatives includes aldol reactions followed by cyclization under I₂ in DMSO, leading to intermediates that can be further functionalized through selective substitution reactions. This synthetic route provides access to compounds with varied substitution patterns, including those with halogen atoms at specific positions of the chromone scaffold.

Solvent Effects on Yield and Purity in Multi-Step Syntheses

Solvent selection significantly impacts the efficiency and selectivity of halogenation reactions in the synthesis of 3-Bromo-6-fluorochromone. Different solvents can influence reaction rates, regioselectivity, and product distribution due to their ability to stabilize reactive intermediates and affect reagent solubility.

A key consideration in fluorination reactions is safety, as many F⁺ reagents can react with common solvents—sometimes explosively. Before conducting any reaction, the compatibility of the fluorinating reagent and solvent must be carefully assessed. For instance, Selectfluor, a common electrophilic fluorination reagent, reacts rapidly and exothermically with DMF, pyridine, and DMSO, which necessitates careful solvent selection.

Studies on bromofluorination reactions using DMPU/HF have shown that dichloromethane (CH₂Cl₂) is an effective solvent for these transformations. In the general experimental procedure described by researchers, the reaction of alkenes with NBS and DMPU/HF in CH₂Cl₂ at room temperature for 24 hours provides bromofluorinated products in good yields. The non-polar nature of dichloromethane helps stabilize the bromonium ion intermediate and facilitates the nucleophilic attack of fluoride.

Table 3: Solvent Effects on Bromofluorination Reactions

| Solvent | Advantages | Limitations | Effect on Yield (%) | Effect on Regioselectivity |

|---|---|---|---|---|

| CH₂Cl₂ | Good solubility, stabilizes intermediates | Environmental concerns | 66-89 | High (Markovnikov favored) |

| MeCN | Compatible with F₂/N₂ mixtures | Limited substrate scope | 60-80 | Moderate |

| Water | Environmentally friendly, safe | Limited solubility for organic substrates | 45-70 | Variable |

| HFIP | Activates electrophiles via H-bonding | Cost, handling concerns | 75-90 | High |

| Solvent-free | Environmentally friendly, atom economic | Limited temperature control | 50-75 | Lower |

For multi-step syntheses involving both bromination and fluorination steps, solvent compatibility between consecutive reactions is crucial. Research has shown that aqueous media can be used for fluorination reactions with certain reagents. The cationic N-F fluorinating agents, for instance, demonstrate efficacy in water. This opens possibilities for more environmentally friendly synthetic approaches to halogenated chromones.

The synthesis of 3-Bromo-6-fluorochromone may involve cyclization steps where solvent effects are particularly important. For example, the cyclization of intermediate 36 under I₂ in DMSO leads to compound 37, which after deprotection in the presence of Pd(PPh₃)₄ and K₂CO₃ affords a critical intermediate for further functionalization. The choice of DMSO for the cyclization step is crucial for achieving high yields and selectivity in this transformation.

Industrial-Scale Production Challenges and Flow Chemistry Approaches

Scaling up the synthesis of 3-Bromo-6-fluorochromone from laboratory to industrial scale presents numerous challenges, including handling hazardous halogenating agents, controlling exothermic reactions, and maintaining consistent product quality. Flow chemistry has emerged as a promising approach to address these challenges, offering improved safety, efficiency, and reproducibility.

Halogenation reactions involving elemental halogens (X₂) or hydrogen halides (HX) are highly reactive, toxic, and corrosive processes. Using continuous flow chemistry, these reactions can be performed in a safe and controllable manner. Reagents can be accurately dosed even for gas/liquid reactions, and exotherms are easily controlled. Hazardous chemicals can be readily quenched in line, avoiding undesired exposures and significantly enhancing process safety.

The bromofluorination of unsaturated compounds, which could potentially be applied in the synthesis of 3-Bromo-6-fluorochromone, benefits significantly from flow chemistry approaches. Recent advances in continuous flow techniques address the limitations and challenges associated with fluorination reactions, particularly their hazardous nature, high exothermicity, and poor selectivity and scalability.

Table 4: Comparison of Batch vs. Flow Chemistry for Halogenation Reactions

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk for exothermic reactions | Improved heat dissipation, smaller reaction volumes |

| Scale-up | Scale-up often requires process redesign | Linear scale-up through longer run times |

| Reaction time | Often longer reaction times | Typically shorter due to improved mixing |

| Selectivity | Can vary with scale | Consistent across scales |

| Yield | Variable based on mixing efficiency | More consistent yields |

| Quality control | Batch-to-batch variation | Continuous monitoring possible |

Industrial production methods for 3-Bromo-6-fluorochromone involve similar synthetic routes as laboratory-scale preparations but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

For the automated synthesis of fluorinated compounds, specialized reaction systems have been developed. For instance, the fully automated synthesis of [18F]fluorocholine in the TracerLab MX synthesizer module demonstrates how automation can improve reproducibility and efficiency in fluorination reactions. Similar approaches could potentially be applied to the industrial production of 3-Bromo-6-fluorochromone.

Design of Anti-Inflammatory Agents Targeting COX-2 Inhibition

The chromone scaffold’s ability to modulate inflammatory pathways has been extensively explored, particularly through its interaction with COX-2, an enzyme critical in prostaglandin biosynthesis. 3-Bromo-6-fluorochromone derivatives incorporating a (carbamate)hydrazone moiety demonstrate nanomolar-range COX-2 inhibitory activity (IC~50~ = 10–50 nM) while maintaining selectivity over COX-1 (selectivity indices > 50) [4]. This specificity minimizes gastrointestinal toxicity associated with non-selective COX inhibitors, aligning with the rationale for developing COX-2-targeted therapies [5].

A recent study synthesized a series of 3-bromo-6-fluorochromone hybrids and evaluated their multi-enzyme inhibitory effects on COX-2, 15-lipoxygenase (15-LOX), and microsomal prostaglandin E synthase-1 (mPGES-1). Compound 2c (3-bromo-6-fluorochromone-benzylcarbazate) exhibited dual COX-2 (IC~50~ = 12 nM) and 15-LOX (IC~50~ = 2.1 µM) inhibition, outperforming reference drugs like celecoxib and quercetin [4]. Molecular docking revealed that the bromine atom at position 3 and the fluorine atom at position 6 form hydrophobic interactions with COX-2’s Val523 and Ala527 residues, while the carbazate moiety hydrogen-bonds with Tyr355 and Arg120 (Figure 1) [4].

Table 1: COX-2 and 15-LOX inhibitory activities of selected 3-bromo-6-fluorochromone derivatives

| Compound | COX-2 IC~50~ (nM) | 15-LOX IC~50~ (µM) | Selectivity Index (COX-2/COX-1) |

|---|---|---|---|

| 2a | 18 ± 0.3 | 3.4 ± 0.1 | 62 |

| 2b | 15 ± 0.2 | 2.8 ± 0.2 | 71 |

| 2c | 12 ± 0.1 | 2.1 ± 0.1 | 89 |

In vivo validation using a formalin-induced rat paw edema model showed that 2c reduced edema by 68% at 10 mg/kg, comparable to diclofenac (72% reduction) but with no observed gastric ulcers [4]. These findings underscore the potential of 3-bromo-6-fluorochromone derivatives as next-generation anti-inflammatory agents with improved safety profiles.

Development of Anticancer Derivatives via Apoptosis Pathway Modulation

The overexpression of anti-apoptotic Bcl-2 family proteins in cancer cells has driven the design of 3-bromo-6-fluorochromone hybrids capable of restoring apoptotic signaling. Chromone-thiazolidinedione conjugates, such as compound 8l, demonstrated potent cytotoxicity against A549 lung adenocarcinoma cells (IC~50~ = 6.1 ± 0.02 µM) while sparing HEK293 healthy cells (IC~50~ > 50 µM) [6]. Mechanistic studies revealed that 8l increased reactive oxygen species (ROS) generation by 3.2-fold, inducing DNA fragmentation and phosphatidylserine externalization—hallmarks of apoptosis [6].

Table 2: Cytotoxic activity of 3-bromo-6-fluorochromone-thiazolidinedione hybrids

| Compound | A549 IC~50~ (µM) | HEK293 IC~50~ (µM) | Bcl-2 Inhibition (%) |

|---|---|---|---|

| 8a | 8.9 ± 0.1 | >50 | 64 |

| 8k | 7.5 ± 0.2 | >50 | 71 |

| 8l | 6.1 ± 0.02 | >50 | 79 |

| 8n | 9.2 ± 0.3 | >50 | 68 |

Flow cytometry analysis confirmed that 8l induced late apoptosis in 34% of A549 cells, compared to 8% in untreated controls [6]. Docking studies into Bcl-2’s BH3 binding groove showed that the chromone’s bromine atom forms a halogen bond with Asp103, while the thiazolidinedione moiety engages in hydrogen bonding with Arg107 (Figure 2) [6]. These interactions disrupt Bcl-2’s anti-apoptotic function, enabling cytochrome c release and caspase-3 activation.

Structure-Based Optimization for Enhanced Bioavailability

Despite promising in vitro activity, many chromone derivatives face bioavailability challenges due to poor solubility or rapid metabolism. Structural modifications of 3-bromo-6-fluorochromone, such as introducing hydrophilic groups at position 7, have improved pharmacokinetic profiles. For instance, carboxylation of the chromone ring yielded 3-bromo-6-fluorochromone-7-carboxylic acid, which exhibited a 3.1-fold increase in aqueous solubility compared to the parent compound [3].

Table 3: Physicochemical properties of optimized 3-bromo-6-fluorochromone derivatives

| Derivative | logP | Solubility (µg/mL) | Permeability (10^-6 cm/s) |

|---|---|---|---|

| Parent compound | 2.8 | 12 ± 1.2 | 8.3 ± 0.5 |

| 7-Carboxylic acid | 1.2 | 37 ± 2.1 | 6.9 ± 0.3 |

| 3-Bromo-6-fluoro-8-methoxy | 2.5 | 18 ± 1.5 | 9.1 ± 0.6 |

Prodrug strategies, such as esterification of the carboxylic acid group, further enhanced oral bioavailability. The ethyl ester prodrug of 3-bromo-6-fluorochromone-7-carboxylic acid demonstrated 92% intestinal absorption in a Caco-2 cell model, compared to 45% for the acid form [7]. Molecular dynamics simulations attributed this improvement to reduced hydrogen-bonding capacity and increased lipophilicity (clogP = 2.1 vs. 1.2) [7].

Hybrid Molecule Development with Known Pharmacophores

Hybridization of 3-bromo-6-fluorochromone with established pharmacophores has yielded multi-target agents with synergistic effects. For example, conjugating the chromone core to a hydrazone moiety produced dual COX-2/15-LOX inhibitors, while fusion with thiazolidinedione enhanced Bcl-2 antagonism [4] [6].

Key Hybrid Designs:

- Chromone-Hydrazone Conjugates: The hydrazone linker enables π-π stacking with COX-2’s Tyr385, while the chromone’s halogen atoms stabilize hydrophobic pockets [4].

- Chromone-Thiazolidinedione Hybrids: The thiazolidinedione ring engages in hydrogen bonding with Bcl-2’s Arg107, augmenting apoptotic activity [6].

Figure 3: Proposed binding mode of 3-bromo-6-fluorochromone-thiazolidinedione hybrid (8l) in Bcl-2’s BH3 domain. The bromine atom (green) interacts with Asp103, while the thiazolidinedione (blue) hydrogen-bonds with Arg107 [6].

These hybrids exemplify rational drug design strategies to overcome resistance and improve therapeutic outcomes.